Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Overview
Description
Inosine monophosphate, also known as inosinic acid, is a nucleotide that plays a crucial role in metabolism. It is the ribonucleotide of hypoxanthine and is the first nucleotide formed during the synthesis of purine nucleotides. Inosine monophosphate is widely used as a flavor enhancer in the food industry and is typically obtained from chicken byproducts or other meat industry waste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme adenosine monophosphate deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosine monophosphate .
Industrial Production Methods: In the food industry, inosine monophosphate is often produced from meat industry waste. The process involves the extraction of nucleotides from meat byproducts, followed by purification and concentration to obtain inosine monophosphate .
Types of Reactions:
Oxidation: Inosine monophosphate can be oxidized to xanthosine monophosphate by the enzyme inosine monophosphate dehydrogenase.
Reduction: Inosine monophosphate can be reduced to inosine by the enzyme inosine monophosphate reductase.
Substitution: Inosine monophosphate can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Guanosine monophosphate.
Scientific Research Applications
Inosine monophosphate has a wide range of applications in scientific research:
Mechanism of Action
Inosine monophosphate exerts its effects through several mechanisms:
Comparison with Similar Compounds
Adenosine Monophosphate: A nucleotide that differs from inosine monophosphate by the presence of an amino group on the carbon-6 position.
Guanosine Monophosphate: A nucleotide that is formed by the oxidation of inosine monophosphate to xanthosine monophosphate, followed by the addition of an amino group on the carbon-2 position.
Biological Activity
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth analysis of its biological activities, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
- Molecular Formula : C12H11NO2S2
- Molecular Weight : 265.35 g/mol
- Structure : The compound features a thieno[2,3-b]thiophene core with cyano and carboxylate substituents, contributing to its biological activity.
Synthesis
This compound can be synthesized through various methods involving the reaction of substituted thiophenes with cyanoacetic acid derivatives. The specific synthetic routes often influence the yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values for growth inhibition were reported to range from 23.2 to 49.9 μM across various derivatives . Notably, the compound exhibited:
- Cell Cycle Arrest : Induction of G2/M phase arrest and S-phase arrest was observed.
- Apoptosis Induction : Flow cytometry indicated significant apoptosis induction at concentrations as low as 23.2 μM .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using multiple assays:
- DPPH Radical Scavenging : Effective scavenging of DPPH radicals was noted.
- Nitric Oxide Scavenging : The compound demonstrated a capacity to inhibit nitric oxide production.
- Lipid Peroxidation Inhibition : It showed protective effects against iron-induced lipid peroxidation .
Antibacterial Activity
The antibacterial effects of the compound were assessed against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated:
- Zone of Inhibition : Clear zones of inhibition were measured, indicating significant antibacterial activity.
- Structure-Activity Relationship : Modifications in the phenolic groups influenced antibacterial efficacy, with certain substitutions enhancing activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structure. Variations in substituents on the thiophene ring significantly affect its potency:
Substituent Position | Effect on Activity |
---|---|
Para Hydroxyl Group | Enhanced antioxidant and antibacterial activity |
Dimethylamino Group | Increased antibacterial effects |
Methoxy Substitution | Reduced activity |
Compounds with hydroxyl groups at specific positions exhibited superior biological activities compared to their methoxy counterparts .
Case Studies
- In Vivo Studies : In animal models, this compound showed promising results in reducing tumor size when administered alongside standard chemotherapy agents like 5-FU .
- Combination Therapy : Studies suggest that combining this compound with other agents may enhance therapeutic efficacy against resistant cancer strains .
Properties
IUPAC Name |
ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVADGSSQORDQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381119 | |
Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-57-0 | |
Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.